Hexadecyltriethoxysilane
Description
Structure
2D Structure
Properties
IUPAC Name |
triethoxy(hexadecyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H48O3Si/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26(23-6-2,24-7-3)25-8-4/h5-22H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGYKEULCAINCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[Si](OCC)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H48O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60936917 | |
| Record name | Triethoxy(hexadecyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60936917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16415-13-7 | |
| Record name | Hexadecyltriethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16415-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triethoxyhexadecylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016415137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triethoxy(hexadecyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60936917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethoxyhexadecylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.771 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Overview of Primary Research Domains and Contributions of Hexadecyltriethoxysilane
Established Synthetic Pathways for this compound Precursors
The primary precursor for the synthesis of this compound is typically a hexadecyl-substituted chlorosilane, most commonly Hexadecyltrichlorosilane.
C16H33SiCl3 + 3 C2H5OH → C16H33Si(OC2H5)3 + 3 HCl
This process is a standard method for producing alkoxysilanes. The reaction of chlorosilanes with alcohols can be vigorous, evolving heat and hydrogen chloride gas noaa.govnih.gov. To control the reaction rate and to facilitate the removal of the hydrogen chloride byproduct, the reaction is often carried out in the presence of a chlorinated hydrocarbon solvent and in the absence of an acid-binding agent google.com. The alcohol is typically added portion-wise to a heated mixture of the chlorosilane and the solvent google.com. The reaction is preferably performed at the boiling temperature of the silane-solvent mixture to drive the reaction to completion and to help remove the dissolved HCl google.com.
The purity of the final product is crucial for its subsequent applications. The removal of HCl is a critical step, as its presence can catalyze unwanted side reactions. Distillation is commonly employed to separate the desired alkoxysilane from the solvent and any remaining reactants or byproducts google.com.
Table 1: Typical Reaction Parameters for the Synthesis of Alkoxysilanes via Direct Alkoxylation of Chlorosilanes
| Parameter | Typical Conditions | Rationale |
| Reactants | Chlorosilane, Alcohol | Stoichiometric or slight excess of alcohol to ensure complete conversion of the chlorosilane. |
| Solvent | Chlorinated hydrocarbons (e.g., trichloroethylene, perchloroethylene) | Provides a controlled reaction medium and facilitates the removal of HCl gas google.com. |
| Temperature | Boiling point of the silane-solvent mixture | Increases reaction rate and aids in the removal of HCl byproduct google.com. |
| Pressure | Atmospheric | Sufficient for the reaction to proceed efficiently. |
| Byproduct Removal | Inert gas sparging or distillation | Essential to drive the equilibrium towards the product and prevent side reactions catalyzed by HCl google.com. |
Hydrolysis and Condensation Reaction Mechanisms of this compound
The utility of this compound in surface modification relies on its ability to undergo hydrolysis and condensation reactions. These reactions lead to the formation of a stable, cross-linked siloxane network that can covalently bond to inorganic substrates.
Hydrolysis: In the presence of water, the ethoxy groups (-OC2H5) on the silicon atom are replaced by hydroxyl groups (-OH), forming a silanol (B1196071) intermediate and releasing ethanol (B145695) as a byproduct. This reaction can proceed stepwise, with each of the three ethoxy groups being sequentially replaced.
C16H33Si(OC2H5)3 + 3 H2O ⇌ C16H33Si(OH)3 + 3 C2H5OH
The hydrolysis reaction is reversible, and the forward reaction is favored by the presence of excess water mdpi.com.
Condensation: The newly formed silanol groups are highly reactive and can condense with other silanol groups or with remaining ethoxy groups to form stable siloxane bonds (Si-O-Si). This condensation reaction releases either water or ethanol as a byproduct.
Water-producing condensation: C16H33Si(OH)3 + (HO)3SiC16H33 → (HO)2(C16H33)Si-O-Si(C16H33)(OH)2 + H2O
Alcohol-producing condensation: C16H33Si(OH)3 + (C2H5O)3SiC16H33 → (HO)2(C16H33)Si-O-Si(C16H33)(OC2H5)2 + C2H5OH
These condensation reactions continue, leading to the formation of oligomeric and eventually polymeric siloxane networks. When this occurs on a substrate with hydroxyl groups (e.g., silica, metal oxides), the silanol groups of the hydrolyzed this compound can also condense with the surface hydroxyls, resulting in a covalently attached hydrophobic monolayer mdpi.com.
The hydrolysis and condensation reactions of alkoxysilanes are generally catalyzed by either acids or bases unm.edu.
Acid-catalyzed mechanism: Under acidic conditions, an ethoxy group is protonated in a rapid equilibrium step. This makes the silicon atom more electrophilic and susceptible to nucleophilic attack by water. The transition state is thought to involve a pentacoordinate silicon species. For long-chain alkyltrialkoxysilanes, the rate of hydrolysis is generally faster than the rate of condensation under acidic conditions researchgate.net.
Base-catalyzed mechanism: In basic media, a hydroxyl anion directly attacks the silicon atom, leading to a pentacoordinate intermediate or transition state. The subsequent departure of the ethoxy group is facilitated by the negative charge on the silicon center. Condensation is typically faster than hydrolysis under basic conditions unm.edu.
The rate of these reactions is also influenced by the steric hindrance of the alkyl group. The long hexadecyl chain can sterically hinder the approach of reactants to the silicon center, potentially slowing down both hydrolysis and condensation compared to shorter-chain alkoxysilanes semanticscholar.org.
Table 2: General Kinetic Trends for Alkoxysilane Hydrolysis and Condensation
| Condition | Hydrolysis Rate | Condensation Rate | Resulting Structure |
| Acidic (pH < 7) | Generally faster than condensation researchgate.net. | Slower, leading to the formation of linear or randomly branched polymers. | Less cross-linked, more open networks. |
| Basic (pH > 7) | Generally slower than condensation. | Faster, leading to highly cross-linked, particulate structures. | Denser, more compact networks. |
| Neutral (pH ≈ 7) | Slowest rate for both reactions researchgate.net. | Slowest rate for both reactions researchgate.net. | Very slow gelation. |
Influence of Reaction Parameters on this compound Synthesis and Reactivity (e.g., pH, Catalysts, Solvent Systems)
The synthesis and reactivity of this compound are highly sensitive to the reaction conditions. Careful control of these parameters is essential to achieve the desired product and performance.
pH: The pH of the reaction medium has a profound effect on the rates of hydrolysis and condensation. As a general trend for alkoxysilanes, the hydrolysis rate is minimized at a pH of around 7 and increases under both acidic and basic conditions researchgate.netuc3m.es. Acidic conditions (pH 4-5) are often employed to promote hydrolysis while minimizing the rate of self-condensation, allowing for better interaction with a substrate surface researchgate.net.
Catalysts: A wide range of catalysts can be used to accelerate the hydrolysis and condensation of alkoxysilanes. These include mineral acids (e.g., HCl), organic acids (e.g., acetic acid), bases (e.g., ammonia, amines), and organometallic compounds (e.g., tin compounds) nih.govresearchgate.net. The choice of catalyst can influence not only the reaction rates but also the structure of the final siloxane network nih.gov.
Solvent Systems: The choice of solvent is critical for both the synthesis and the application of this compound. In synthesis, a non-reactive, non-polar solvent can help to control the reaction exotherm and facilitate the removal of byproducts google.com. In applications such as the formation of self-assembled monolayers (SAMs), the solvent can influence the solubility of the silane (B1218182), the availability of water for hydrolysis, and the organization of the alkyl chains on the surface researchgate.net. For long-chain alkylsilanes like this compound, solvents such as toluene (B28343) or heptane are often used to achieve well-ordered monolayers researchgate.net. The presence of water in the solvent is necessary to initiate hydrolysis, but an excess of water can lead to premature condensation in the bulk solution rather than on the desired substrate surface.
Table 3: Influence of Reaction Parameters on this compound Reactivity
| Parameter | Effect on Hydrolysis | Effect on Condensation |
| Low pH (Acidic) | Rate increases researchgate.net. | Rate is relatively slow researchgate.net. |
| High pH (Basic) | Rate increases researchgate.net. | Rate is significantly increased researchgate.net. |
| Acid Catalysts | Accelerate the reaction. | Can also accelerate the reaction. |
| Base Catalysts | Accelerate the reaction. | Strongly accelerate the reaction. |
| Solvent Polarity | Can affect the solubility of water and the silane, thereby influencing the hydrolysis rate. | Can influence the stability of intermediates and the structure of the resulting siloxane network. |
| Water Concentration | Higher concentration generally increases the hydrolysis rate nih.gov. | Can influence the equilibrium and the extent of condensation. |
Fundamental Principles of Organosilane-Substrate Interactions
The efficacy of this compound as a surface modifier is rooted in the chemistry of its triethoxysilane functional group. This group can form durable, covalent bonds with a wide range of inorganic substrates that possess hydroxyl (-OH) groups on their surface.
Covalent Grafting to Hydroxylated Substrates
The covalent attachment of this compound to a hydroxylated surface is a two-step process involving hydrolysis followed by condensation.
Hydrolysis: The process begins with the hydrolysis of the ethoxy groups (-OCH₂CH₃) on the silicon atom in the presence of water. This reaction replaces the ethoxy groups with hydroxyl groups (-OH), forming a reactive silanetriol intermediate and releasing ethanol as a byproduct. The presence of moisture is crucial for this activation step.
Condensation: The newly formed silanol groups (Si-OH) are now able to react with the hydroxyl groups present on the surface of an inorganic substrate (e.g., Si-OH on silica or M-OH on a metal oxide). This condensation reaction forms a stable, covalent siloxane bond (Si-O-Substrate) and releases a water molecule. This bond firmly anchors the this compound molecule to the substrate.
Additionally, the silanol intermediates can also undergo self-condensation with other hydrolyzed silane molecules, forming a cross-linked polysiloxane network on the surface. This network can create a more robust and dense hydrophobic layer. This grafting mechanism is fundamental to the durable surface modification achieved with this compound.
Role of this compound as a Silane Coupling Agent
This compound functions as a non-reactive silane coupling agent or, more accurately, a surface modifier. Unlike traditional coupling agents that have a second functional group to react with a polymer matrix, this compound's primary role is to alter the surface properties of the substrate itself.
Its bifunctional nature is key to this role:
Inorganic Reactivity: The triethoxysilane group provides the mechanism for covalently bonding to inorganic materials, as described above.
Organic Functionality: The long, non-polar hexadecyl (C₁₆H₃₃) hydrocarbon chain is oriented away from the substrate surface after grafting. This dense layer of long alkyl chains creates a new surface with very low surface energy.
This low-energy surface is responsible for the profound change in the substrate's properties, primarily rendering it hydrophobic (water-repellent) and lipophilic (oil-attracting). By transforming a hydrophilic inorganic surface into a hydrophobic one, this compound facilitates improved dispersion of inorganic fillers in non-polar organic polymers and enhances the performance of materials by preventing interaction with water.
Surface Modification Studies of Inorganic Substrates with this compound
The principles of hydrolysis and condensation have been applied in numerous research studies to modify the surfaces of various inorganic materials. The primary goal is typically to impart hydrophobicity and improve compatibility with organic media.
Silica-Based Materials (e.g., Nano-SiO₂, Silica Aerogels, Fumed Silica)
Silica-based materials, which are inherently hydrophilic due to abundant surface silanol groups, are common candidates for modification with this compound and its methoxy analog, Hexadecyltrimethoxysilane (B103170) (HDTMS).
Nano-SiO₂: Research has demonstrated the successful grafting of long-chain alkylsilanes onto nano-silica to create superhydrophobic surfaces. In one study, unmodified nano-SiO₂ was extremely hydrophilic with a water contact angle (WCA) of only 25.8°. After modification with HDTMS, the surface became superhydrophobic. The degree of hydrophobicity was found to be dependent on the ratio of nano-SiO₂ to the silane modifier.
| Nano-SiO₂ to HDTMS Ratio (by mass) | Resulting Water Contact Angle (WCA) |
| Unmodified | 25.8° |
| 1 : 0.25 | 114.8° |
| 1 : 0.5 | 124.8° |
| 1 : 1 | 137.3° |
| 0.5 : 1 | 154.7° |
| 0.25 : 1 | 170.9° |
This modification not only imparts water repellency but also reduces the agglomeration of the nanoparticles by minimizing the hydrophilic interactions between them.
Silica Aerogels: These highly porous, low-density materials are known for their exceptional thermal insulation properties. However, their delicate nanoporous structure is prone to collapse upon contact with water. Chemical treatment with organosilanes, including those with long alkyl chains, renders the aerogel framework hydrophobic. This modification prevents water from entering the pores via capillary action, preserving the aerogel's structural integrity and insulating properties even in humid environments.
Fumed Silica: Fumed silica is often used as a rheological additive or reinforcing filler. Surface treatment with HDTMS transforms its hydrophilic surface into a hydrophobic one. In one study, HDTMS-functionalized fumed silica nanoparticles were incorporated into a poly(butyl methacrylate) (PBMA) polymer film. This composite material exhibited superhydrophobicity with a WCA as high as 161° and a very low sliding angle of 1°, creating an effective self-cleaning surface.
Metal Oxide Nanoparticles (e.g., Cerium Oxide, Iron Oxide, Titanium Dioxide, Zinc Oxide)
The surfaces of metal oxide nanoparticles are typically covered with hydroxyl groups, allowing for their functionalization with this compound. This modification is often performed to improve their dispersion in non-polar solvents and organic polymers, which is crucial for applications in composites, coatings, and electronics.
Cerium Oxide (CeO₂): Bare cerium oxide nanoparticles tend to aggregate in biological and other aqueous environments. Surface modification with organosilanes can improve their dispersibility. While many studies focus on hydrophilic coatings for biomedical applications, hydrophobic modification with long-chain silanes can be used to disperse CeO₂ nanoparticles in organic media for applications like polymer composites.
Iron Oxide (Fe₃O₄): Magnetic iron oxide nanoparticles are widely used, but their hydrophilic surface can lead to agglomeration. Coating with silica followed by functionalization with an alkylsilane, or direct grafting of the silane, can render the particles hydrophobic. This allows them to be dispersed in organic solvents and makes them suitable as additives in non-aqueous systems.
Titanium Dioxide (TiO₂): TiO₂ nanoparticles are used in sunscreens, photocatalysis, and coatings. Surface modification with alkylsilanes like hexadecyltrimethoxysilane is a known method to make the particles hydrophobic. This enhances their dispersibility in polymer matrices for creating UV-protective composite films with improved mechanical properties and water resistance.
Zinc Oxide (ZnO): Similar to TiO₂, ZnO nanoparticles are hydrophilic and prone to agglomeration. Surface modification with organosilanes is employed to make them hydrophobic, thereby improving their dispersion in polymer matrices for applications ranging from UV-blocking coatings to antibacterial composites.
Metallic Alloys (e.g., Nitinol) for Surface Property Tailoring
Nitinol (NiTi), a nickel-titanium alloy known for its shape-memory and superelastic properties, is widely used in biomedical devices. However, concerns about nickel ion leaching and surface biocompatibility necessitate surface modifications.
Research has shown that a hydrophobic surface can improve the corrosion resistance of Nitinol in simulated body fluids. In a study investigating this effect, a Nitinol surface was first treated through an alkaline hydrothermal process to create a sodium titanate nanostructure. This surface was then functionalized using Hexadecyltrimethoxysilane (HDTMS). The HDTMS treatment successfully transformed the initially hydrophilic surface into a hydrophobic one, with the water contact angle increasing significantly. Electrochemical tests showed that the HDTMS-coated samples had improved corrosion resistance, evidenced by lower corrosion current densities. marquette.edu This indicates that the hydrophobic layer created by the long alkyl chains of the silane acts as a barrier, hindering the access of corrosive electrolytes to the metallic substrate. marquette.edu
| Sample Treatment | Water Contact Angle (WCA) | Corrosion Potential (Ecorr) mV | Corrosion Current Density (icorr) nA/cm² |
| Untreated Nitinol | 83.1° ± 1.5° | -345 | 100.1 |
| Alkaline Treated (120°C) | 18.5° ± 1.2° | -412 | 163.5 |
| Alkaline Treated (120°C) + HDTMS | 138.0° ± 1.3° | -310 | 19.3 |
| Alkaline Treated (180°C) | 33.6° ± 1.3° | -430 | 180.2 |
| Alkaline Treated (180°C) + HDTMS | 129.0° ± 1.4° | -301 | 13.9 |
The results demonstrate that tailoring the surface properties of Nitinol with a long-chain alkylsilane like HDTMS can be an effective strategy for enhancing its performance in corrosive environments. marquette.edu
Glass Substrates and Pigments
This compound and its methoxy analogue, hexadecyltrimethoxysilane (HDTMS), are widely utilized to impart hydrophobicity to glass surfaces and pigments. kemdikbud.go.idacs.org The process involves the silane coupling agent reacting with hydroxyl (-OH) groups present on the silica surfaces of glass. kemdikbud.go.id This reaction forms a durable water-repellent layer.
Research has demonstrated the successful preparation of water-repellent layered glass by coating it with silica (SiO2) derived from rice hull ash combined with HDTMS. kemdikbud.go.idresearchgate.net In these studies, the hydrophobicity of the glass surface was evaluated by measuring the water contact angle (WCA). It was found that increasing the mole ratio of silane to SiO2, as well as the number of layers applied, enhanced the hydrophobicity. kemdikbud.go.idresearchgate.net
Two primary deposition techniques have been explored: a one-step (mono-layer) and a layer-by-layer (LBL) method. kemdikbud.go.idresearchgate.net For HDTMS-SiO2 layers, the LBL technique yielded a coating with superior hydrophobicity and transparency compared to the single-stage method. kemdikbud.go.idresearchgate.net Specifically, the LBL technique achieved a WCA as high as 103.7° while maintaining a high optical transmittance of 96%. kemdikbud.go.idresearchgate.net The resulting hydrophobic glass showed relative stability in both polar (ethanol) and non-polar (hexane) solvents. kemdikbud.go.id Other studies have achieved WCAs of 139.5° on glass substrates by depositing HDTMS-modified nano-SiO2. acs.org
Beyond glass, these silanes are also used for the corrosion protection of aluminum pigments through sol-gel coatings. sigmaaldrich.com
Table 1: Performance of Hexadecyltrimethoxysilane (HDTMS) Coatings on Glass Substrates
| Coating Method | Silane to SiO₂ Mole Ratio | Max. Water Contact Angle (WCA) | Optical Transmittance | Stability Notes |
| One-Step (Mono-layer) | 5:1 | 95.2° kemdikbud.go.id | Not specified | Stable in ethanol and hexane; unstable in ambient conditions. kemdikbud.go.id |
| Layer-by-Layer (LBL) | 5:1 (final layer) | 103.7° kemdikbud.go.idresearchgate.net | 96% kemdikbud.go.idresearchgate.net | Stable in ethanol and hexane; unstable in ambient conditions. kemdikbud.go.id |
| Deposition of Modified Nano-SiO₂ | Not applicable | 139.5° acs.org | Not specified | Not specified |
Surface Modification Studies of Organic and Polymeric Substrates with this compound
Cellulosic Materials (e.g., Cellulose (B213188) Nanofibrils, Cotton Fabrics, Nanocellulose Films)
Cellulosic materials, such as cotton and nanocellulose, are inherently hydrophilic due to the abundance of hydroxyl groups, which limits their application in water-resistant products. mdpi.comresearchgate.net Surface modification with hexadecyltrimethoxysilane (HDTMS) is a common strategy to impart hydrophobicity through a silylation reaction. mdpi.comresearchgate.net
In the treatment of cellulose nanofibrils (CNFs), grafting HDTMS onto the surface has been shown to significantly increase the water contact angle (WCA). mdpi.comresearchgate.net Research demonstrates that while HDTMS-modified CNFs alone can achieve a WCA of approximately 80°, combining the treatment with silica nanoparticles can lead to superhydrophobicity, with WCAs up to 159°. mdpi.comresearchgate.net The silica nanoparticles increase surface roughness, which, combined with the low surface energy provided by the HDTMS, creates the superhydrophobic effect. mdpi.comresearchgate.net This modification also enhances thermal stability, with the degradation temperature of CNF/silica nanocomposites increasing compared to untreated CNFs. mdpi.com
For cotton fabrics, a simple immersion process in a composite solution of HDTMS and methyltrimethoxysilane (MTMS) has been used to create superhydrophobic textiles. sci-hub.se The combination of the two silanes was found to be more effective than using HDTMS alone, enhancing the ordering of the long alkyl chains and improving laundering and abrasion durability. sci-hub.se In other methods, HDTMS-modified silica nanocomposite hydrosols are applied to cotton fabric in a one-step process, resulting in excellent superhydrophobicity. researchgate.net The combination of the rough surface from the silica nanoparticles and the low surface energy from the long-chain alkylsilane is crucial for this outcome. researchgate.net
All-cellulose composites (ACC) have also been rendered hydrophobic through treatment with HDTMS and HDTMS/Silica solutions. A study showed that an HDTMS treatment alone resulted in a WCA of 144.1°, while the combined HDTMS/SiO₂ treatment achieved superhydrophobicity with a WCA of 159.3°. researchgate.net
Table 2: Effects of Hexadecyltrimethoxysilane (HDTMS) Treatment on Cellulosic Materials
| Substrate | Treatment | Resulting Water Contact Angle (WCA) | Key Findings |
| Cellulose Nanofibrils (CNF) | HDTMS only | ~80° mdpi.comresearchgate.net | Moderate hydrophobicity achieved. mdpi.comresearchgate.net |
| Cellulose Nanofibrils (CNF) | HDTMS with Silica Nanoparticles | Up to 159° mdpi.comresearchgate.net | Superhydrophobicity achieved due to increased surface roughness. mdpi.comresearchgate.net |
| Cotton Fabric | HDTMS and Methyltrimethoxysilane | >150° sci-hub.se | Composite silane solution enhances hydrophobicity and durability. sci-hub.se |
| All-Cellulose Composite (ACC) | HDTMS only | 144.1° researchgate.net | Achieved high hydrophobicity. researchgate.net |
| All-Cellulose Composite (ACC) | HDTMS with Silica Nanoparticles | 159.3° researchgate.net | Achieved superhydrophobicity. researchgate.net |
Graphene and Other Carbon-Based Structures
This compound is utilized in the surface functionalization of carbon-based nanomaterials like graphene and single-walled carbon nanotubes (SWCNTs). A key application involves the preparation of long-chain alkyl silane-functionalized graphene films. sigmaaldrich.com This modification is part of a broader field of research focused on the chemical functionalization of carbon nanotubes, often through oxidation and subsequent silanization processes. Such modifications aim to improve the chemical compatibility of these carbon structures with specific polymers for the development of advanced nanotube-based composites. bohrium.com
Wet chemical assembly techniques have been developed to align SWCNTs on nonmetal substrates. harvard.edu This process can involve silanization to create an amino-terminated monolayer on a substrate, followed by a condensation reaction to covalently bond carboxylated SWCNTs to the surface, forming a uniform, needle-like structure. harvard.edu The functional groups attached via organosilanes can improve dispersion and interfacial bonding within composite materials.
Polymeric Foams (e.g., Polyisocyanurate)
The surface modification of polymeric foams is a significant area of research for applications such as oil spill remediation. nih.govresearchgate.net While direct studies on polyisocyanurate (PIR) foams with this compound are not prevalent in the provided results, extensive research on similar porous polymers like polyurethane (PU) foams demonstrates the principle. PIR is a thermoset plastic, often produced as a foam for rigid thermal insulation, with a chemical structure related to polyurethane. wikipedia.org
The goal of modifying these foams is to enhance their hydrophobicity and oleophilicity (oil-attracting properties). nih.gov This is typically achieved by coating the foam's surface with polymers that have low surface energy, such as those containing long alkyl chains like this compound. researchgate.net In one study, polyurethane foam (PUF) was modified by surface grafting with hexadecyltrimethoxysilane, which rendered the foam superhydrophobic with a water contact angle greater than 150°. acs.org This modification led to highly selective absorption of oils and organic solvents. The modified PUF exhibited excellent recyclability, maintaining its oil absorption performance even after 10 absorption-squeezing cycles. acs.org For instance, the absorption ratios for chloroform and dichloroethane reached 104 and 74 times the foam's weight, respectively. acs.org
Polymer Matrix Composites (e.g., Poly(butyl methacrylate) systems)
This compound, often in its methoxy form (HDTMS), is a key component in creating superhydrophobic polymer matrix composites. A notable example is the fabrication of fluorocarbon-free coatings using poly(butyl methacrylate) (PBMA) and nanostructured HDTMS-functionalized fumed silica (SiO₂). acs.orglsbu.ac.uk These composite thin films are developed via an aerosol-assisted chemical vapor deposition (AACVD) route. acs.org
In this system, the flexible PBMA acts as a low surface energy adhesive for the hydrophobic HDTMS-SiO₂ nanoparticles. ucl.ac.uk The primary role of the nanoparticles is to introduce a hierarchical surface roughness at both the nano- and micro-scale, which is essential for achieving superhydrophobicity. ucl.ac.uk The long alkyl chain of the HDTMS ensures the nanoparticles themselves have low surface energy. sigmaaldrich.comsigmaaldrich.com
Research has shown that by optimizing the deposition temperature and the ratio of HDTMS-SiO₂ to PBMA, these composite films can achieve exceptional water repellency. lsbu.ac.uk Water contact angles (WCAs) as high as 161° have been reported, with a very low sliding angle of just 1°. lsbu.ac.ukucl.ac.uk This low sliding angle indicates excellent self-cleaning properties. The high degree of water repellency is attributed to the combination of the low surface energy materials and a significant root-mean-square (RMS) surface roughness, measured to be as high as 592 nm. lsbu.ac.ukucl.ac.uk
Table 3: Characteristics of HDTMS-SiO₂/Poly(butyl methacrylate) Composite Films
| Property | Value | Significance |
| Maximum Water Contact Angle (WCA) | 161 ± 1° lsbu.ac.ukucl.ac.uk | Indicates superhydrophobicity. |
| Sliding Angle | 1° lsbu.ac.ukucl.ac.uk | Demonstrates excellent self-cleaning potential. |
| RMS Surface Roughness | 592 nm lsbu.ac.ukucl.ac.uk | The hierarchical nano- and microstructure is key to achieving a high WCA. |
| Deposition Method | Aerosol-Assisted Chemical Vapor Deposition (AACVD) acs.org | Allows for a high-throughput, single-step fabrication process. lsbu.ac.uk |
| Composition | Fluorocarbon-free acs.orglsbu.ac.uk | Presents an environmentally friendlier alternative to traditional superhydrophobic coatings. |
Development and Characterization of Self-Assembled Monolayers (SAMs) of this compound
Self-assembled monolayers (SAMs) are highly ordered, single-molecule-thick layers that spontaneously form on a substrate surface through adsorption. wikipedia.orggelest.com Silanes, such as this compound, are common precursors for creating robust SAMs on various surfaces, particularly those with hydroxyl groups, like silicon oxide, glass, and certain metals. wikipedia.orggelest.com
The formation of a this compound SAM involves several key steps. First, the ethoxy groups (-OCH₂CH₃) of the silane undergo hydrolysis in the presence of trace amounts of water, converting them into reactive silanol groups (-Si-OH). sigmaaldrich.comsigmaaldrich.comgelest.com These silanol groups then condense with the hydroxyl groups on the substrate surface, forming strong, stable covalent oxane bonds (e.g., Si-O-Substrate). gelest.com The silane molecules also condense with each other, forming a cross-linked polysiloxane network parallel to the surface, which enhances the stability of the monolayer. gelest.com
A this compound molecule can be structurally divided into three parts:
Head Group: The triethoxysilane (-Si(OCH₂CH₃)₃) portion, which is responsible for the hydrolysis and covalent bonding to the substrate. wikipedia.org
Alkyl Chain (Tail): The long, sixteen-carbon hexadecyl chain (-(CH₂)₁₅CH₃). Van der Waals interactions between these long alkyl chains cause the molecules to pack closely together in an ordered, crystalline or semi-crystalline structure. wikipedia.orgoaepublish.com
Terminal Group: The methyl (-CH₃) group at the end of the alkyl chain, which forms the final exposed surface of the monolayer.
The character of the terminal group dictates the surface properties of the SAM. For this compound, the exposed surface consists of closely packed methyl groups, resulting in a very low surface energy. This low surface energy is responsible for the hydrophobic and oleophobic properties of the resulting coating. The long alkyl chain provides an excellent surface energy barrier. sigmaaldrich.comsigmaaldrich.com The formation and properties of these monolayers can be characterized using techniques such as contact angle measurements and ellipsometry to confirm their thickness and repellent nature. nih.gov
Covalent Bonding Grafting :the Final Stage Involves the Covalent Attachment of the Silane Molecules to the Substrate. a Condensation Reaction Between the Silanol Groups of the Adsorbate and the Hydroxyl Groups on the Surface Forms a Stable, Covalent M O Si Bond Where M is a Surface Atom Like Si .windren.semdpi.comthis Step Anchors the Monolayer to the Surface, Providing Robust Chemical and Thermal Stability. the Continued Condensation Between Neighboring, Surface Bound Molecules Strengthens the Monolayer into a Highly Cross Linked Two Dimensional Network.
The growth kinetics of alkylsilane SAMs typically follow a Langmuir adsorption model, where the rate of film growth is initially rapid and then slows as the surface approaches full coverage. d-nb.info The process is often characterized by a nucleation and growth mechanism, where molecules initially adsorb and form disordered islands on the surface. These islands then grow and coalesce, undergoing a structural reorganization into a more ordered, dense monolayer. researchgate.netnih.gov The rate of formation is sensitive to factors such as the concentration of the silane (B1218182), temperature, and the amount of water present in the solvent. d-nb.info
Table 1: Key Parameters in the Growth Kinetics of Alkylsilane SAMs Note: Data for Octadecyltrichlorosilane (OTS), a closely related long-chain alkylsilane, is presented as a representative example due to the similarity in assembly behavior.
| Parameter | Value | Conditions | Source |
| Monolayer Formation Time | 120 - 180 seconds | Room Temperature, 50 mM OTS in Toluene (B28343) | d-nb.info |
| Apparent Rate Constant (k) | 0.05 s⁻¹ | Dew point of 10°C, 50 mM OTS in Toluene | d-nb.info |
| Effect of Humidity | Rate is ~2x slower at lower ambient humidity (1-3°C dew point) | 50 mM OTS in Toluene | d-nb.info |
| Effect of Temperature | Slight increase in rate from 25°C to 45°C | Low humidity conditions | d-nb.info |
Structural Ordering and Conformational Analysis within Hexadecyltriethoxysilane SAMs
The functionality of a this compound SAM is critically dependent on its molecular-level structure. A well-formed monolayer is characterized by a high degree of structural order, with the long alkyl chains adopting a specific, energetically favorable conformation.
The primary driving force for the high degree of order within the monolayer is the van der Waals interactions between the adjacent hexadecyl (C16) chains. These interactions cause the alkyl chains to pack closely together in a quasi-crystalline arrangement. To maximize these interactions, the hydrocarbon chains predominantly adopt an all-trans (anti-planar) conformation . This extended conformation minimizes steric hindrance and allows for dense packing, similar to that found in alkane crystals. The presence of gauche defects, which represent a rotation around a C-C bond, disrupts this packing and introduces disorder into the film. The transition from a disordered, liquid-like state with many gauche defects to a solid-like, ordered state with predominantly all-trans chains is a key feature of the self-assembly process. ucl.ac.uk
Due to the steric bulk of the polysiloxane headgroups and the underlying substrate lattice, the alkyl chains are not typically oriented perfectly perpendicular to the surface. Instead, they are collectively tilted at a specific angle with respect to the surface normal. For long-chain alkylsilanes like octadecylsilane (B103800) (C18), this tilt angle has been measured to be around 34°. researchgate.net This tilting allows for optimal spacing between the chains, maximizing the van der Waals forces and leading to a thermodynamically stable structure.
The structural characteristics of these monolayers are investigated using a suite of surface-sensitive analytical techniques:
Fourier Transform Infrared (FTIR) Spectroscopy: Specifically, grazing-angle FTIR is used to determine the conformational order. The frequencies of the methylene (B1212753) (CH₂) stretching vibrations are sensitive to the chain conformation. For highly ordered, all-trans chains, the asymmetric νₐ(CH₂) and symmetric νₛ(CH₂) stretching modes are typically observed near 2920 cm⁻¹ and 2850 cm⁻¹, respectively. windren.se
X-ray Reflectivity: This technique provides precise measurements of the monolayer's thickness, which, when compared to the theoretical length of a fully extended hexadecyl chain, allows for the calculation of the average molecular tilt angle. researchgate.net
Atomic Force Microscopy (AFM): AFM is used to visualize the surface topography of the SAM, revealing information about its homogeneity, coverage, and the presence of defects or domains. researchgate.netresearchgate.net
Table 2: Typical Structural Parameters for Well-Ordered Long-Chain Alkylsilane SAMs Note: Data is primarily based on studies of Octadecylsilane (C18), which is structurally analogous to Hexadecylsilane (C16).
| Structural Parameter | Typical Value/State | Analytical Technique | Source |
| Alkyl Chain Conformation | Predominantly all-trans | FTIR Spectroscopy, SFG Spectroscopy | ucl.ac.ukwindren.se |
| Monolayer Thickness | ~21 Å (for C18) | X-ray Reflectivity | researchgate.net |
| Molecular Tilt Angle | ~34° (from surface normal for C18) | X-ray Reflectivity | researchgate.net |
| Surface Roughness (RMS) | 2.5 - 2.8 Å | Atomic Force Microscopy (AFM) | researchgate.net |
| Molecular Packing | Dense, quasi-crystalline | FTIR, AFM | windren.seresearchgate.net |
Correlation of SAM Structure with Interfacial Properties
The collective orientation and packing of the this compound molecules in the SAM directly govern the macroscopic properties of the engineered surface, most notably its wettability and adhesion.
The primary function of a this compound SAM is to create a low-energy, hydrophobic surface. This is achieved by the dense array of terminal methyl (-CH₃) groups presented at the monolayer-air interface. The degree of hydrophobicity is strongly correlated with the structural order of the SAM. A well-ordered, densely packed monolayer with the alkyl chains in an all-trans conformation effectively shields the more polar, underlying substrate from interaction with liquids. windren.sed-nb.info This results in a high water contact angle, a hallmark of a hydrophobic surface.
Conversely, a disordered or incomplete monolayer, characterized by gauche defects or pinholes, will expose portions of the underlying hydrophilic substrate or the more polar methylene groups of the alkyl chains. researchgate.net This leads to a lower water contact angle and increased contact angle hysteresis. The length of the alkyl chain is also a critical factor; longer chains, such as the C16 chain of this compound, are more effective at creating a dense, non-polar barrier compared to shorter-chain silanes. mdpi.comd-nb.info Studies have shown a direct relationship between the packing density and the resulting contact angle; more densely packed films exhibit higher hydrophobicity. dataphysics-instruments.com
The low surface energy imparted by the SAM also leads to low adhesion. Surfaces coated with well-ordered this compound SAMs exhibit anti-adhesive properties, which is beneficial in applications such as anti-fouling coatings, release layers, and for reducing ice adhesion. windren.senih.govresearchgate.net The weak van der Waals forces that characterize the methyl-terminated surface lead to a significantly lower work of adhesion for contacting substances, including water and ice. The structural integrity of the SAM is paramount; any disorder or defect in the monolayer can become a nucleation site for adhesion, compromising the anti-adhesive performance.
Table 3: Relationship Between SAM Structural Properties and Water Contact Angle
| SAM Structural Characteristic | Effect on Structure | Resulting Interfacial Property | Typical Water Contact Angle | Source |
| High Packing Density / All-Trans Conformation | Creates a uniform, low-energy surface of -CH₃ groups. | High Hydrophobicity, Low Adhesion | >110° | windren.seresearchgate.net |
| Low Packing Density / Gauche Defects | Exposes underlying substrate and -CH₂- groups. | Reduced Hydrophobicity | <100° | researchgate.netdataphysics-instruments.com |
| Long Alkyl Chain (e.g., C16) | Provides better shielding of the substrate. | Enhanced Hydrophobicity | ~110-115° | mdpi.comd-nb.info |
| Short Alkyl Chain (e.g., C8) | Less effective shielding, more influence from substrate. | Moderate Hydrophobicity | ~90-105° | windren.se |
| Incomplete Monolayer / Pinholes | Significant exposure of the hydrophilic substrate. | Low Hydrophobicity | Highly variable, significantly <90° | d-nb.info |
Integration of Hexadecyltriethoxysilane in Advanced Material Systems
Sol-Gel Derived Materials Utilizing Hexadecyltriethoxysilane
The sol-gel process, a wet-chemical technique, is widely used for the fabrication of materials with a high degree of homogeneity and purity at mild temperatures. It involves the hydrolysis and condensation of metal alkoxides to form a colloidal suspension (sol) that subsequently evolves into a gel-like network. Organofunctional silanes like this compound can be co-condensed with other precursors, such as tetraethoxysilane (TEOS), to create hybrid materials that combine the properties of both the inorganic silica (B1680970) network and the organic functional groups.
The synthesis of hybrid organic-inorganic materials through the sol-gel process allows for the creation of covalently linked networks with tailored properties on a molecular level. rsc.orgmdpi.com The incorporation of alkyltrialkoxysilanes introduces organic functionalities into the inorganic silica framework. atomfair.comresearchgate.net This process typically involves the co-condensation of an organosiloxane with a siloxane precursor, such as TEOS, in the presence of a surfactant template. The resulting materials are ordered, hybrid networks. rsc.org
The long alkyl chain of this compound imparts hydrophobicity and can influence the mechanical and thermal properties of the final material. atomfair.com The sol-gel method enables precise control over the final structure and chemical composition of the hybrid material by adjusting reaction parameters like precursor ratios, solvent, catalyst, and temperature. atomfair.commdpi.com These hybrid materials have applications as coatings, adhesives, and in the development of functional nanoparticles.
Silica aerogels are highly porous, low-density materials with excellent thermal insulation properties. However, their inherent hydrophilicity limits their long-term stability and performance in moist environments. To overcome this, hydrophobic modifications are introduced, often through the incorporation of organosilanes with long alkyl chains.
Research has demonstrated the use of Hexadecyltrimethoxysilane (B103170) (HDTMS) as a hydrophobic agent in the fabrication of silica aerogels. sigmaaldrich.com The long hexadecyl chains of the silane (B1218182), when integrated into the silica network, create a low surface energy, rendering the aerogel water-repellent. One method involves the co-precursor synthesis where HDTMS is used alongside a primary silica precursor like TEOS. mdpi.com This approach allows for the direct formation of a hydrophobic silica network during the sol-gel process.
Studies on cellulose (B213188) nanofibril/silica nanocomposites have also utilized HDTMS to impart superhydrophobicity. mdpi.com The addition of silica nanoparticles increases surface roughness, and the subsequent grafting of HDTMS provides the necessary low surface energy, resulting in materials with high water contact angles. mdpi.com
Table 1: Effect of HDTMS Modification on Water Contact Angle (WCA) of Nano-SiO2
| Ratio of nano-SiO2 to HDTMS | Water Contact Angle (WCA) (°) |
| Unmodified nano-SiO2 | 25.8 |
| 1:0.25 | 114.8 |
| 1:0.5 | 124.8 |
| 1:1 | 137.3 |
| 0.5:1 | 154.7 |
| 0.25:1 | 170.9 |
This data demonstrates the significant increase in hydrophobicity of nano-silica when modified with HDTMS, achieving superhydrophobic properties at optimal ratios. nih.govacs.org
Sol-gel derived coatings offer a versatile method for modifying the surface properties of various substrates, including polymers like polyvinyl chloride (PVC). mdpi.com These coatings can provide properties such as hydrophobicity, antireflectivity, and improved durability. The incorporation of long-chain alkyltrialkoxysilanes is a key strategy for creating hydrophobic surfaces.
Transparent and hydrophobic hybrid silica-based coatings have been deposited on PVC substrates using a sol-gel process involving Hexadecyltrimethoxysilane (HDTMS). researchgate.net The sol-gel method allows for the creation of uniform and adherent films at room temperature. mdpi.com By co-condensing HDTMS with TEOS and other organosilanes, it is possible to control the morphology and chemical composition of the coating matrix, thereby tailoring its properties. mdpi.com Research has shown that such coatings can significantly increase the water contact angle of PVC substrates, transforming them from hydrophilic to hydrophobic. researchgate.net
Table 2: Water Contact Angles of PVC Substrates with and without Sol-Gel Silica Coatings
| Substrate | Water Contact Angle (°) |
| Uncoated PVC | 83 |
| PVC coated with TEOS/DMVES/OTES | ~94 |
| PVC coated with TEOS/DMVES/HDTMES | ~94 |
This data indicates the effectiveness of sol-gel silica coatings containing HDTMS in increasing the hydrophobicity of PVC surfaces. researchgate.net
Composite Materials Reinforced or Modified with this compound
While direct studies on the use of this compound in polypropylene (B1209903)/kaolin (B608303) composites are limited, the general principle of using organosilanes to modify kaolin for improved dispersion and adhesion in a polypropylene matrix is well-established. scispace.comresearchgate.net Surface modification of kaolin is often necessary to overcome the incompatibility between the hydrophilic filler and the hydrophobic polypropylene matrix. scispace.com
In the context of other polymer systems, research has been conducted on the fabrication of superhydrophobic coatings consisting of poly(butyl methacrylate) (PBMA) and nanostructured Hexadecyltrimethoxysilane (HDTMS)-functionalized fumed silica. lsbu.ac.ukscienceopen.com In this application, HDTMS serves a dual purpose: it renders the silica nanoparticles hydrophobic and contributes to the low surface energy of the composite coating. The combination of the hierarchical surface structure and the hydrophobicity imparted by HDTMS results in coatings with very high water contact angles and self-cleaning properties. lsbu.ac.uk
Table 3: Properties of Superhydrophobic HDTMS-SiO2/PBMA Composite Films
| Property | Value |
| Maximum Water Contact Angle | 161 ± 1° |
| Sliding Angle | 1° |
| Root-Mean-Square Surface Roughness | 592 nm |
These findings highlight the effectiveness of HDTMS in creating highly hydrophobic and self-cleaning surfaces when combined with a polymer matrix and nanostructured fillers. lsbu.ac.uk
Magnesium oxychloride cement (MOC) is a non-hydraulic cement known for its high strength and fire resistance. However, its poor water resistance has limited its applications. researchgate.net The incorporation of hydrophobic agents is a key strategy to improve the durability of MOC in the presence of water.
Studies have shown that the addition of Hexadecyltrimethoxysilane (HDTMS), often in combination with fly ash, can significantly enhance the water resistance of MOC. researchgate.netmdpi.com The HDTMS hydrolyzes and condenses to form a hydrophobic polysiloxane network within the cement matrix. This network coats the pores and hydration products, preventing water from penetrating and degrading the cement's structure. mdpi.com
Research indicates that the combined use of fly ash and HDTMS can increase the content of the desirable gelling 5-phase in MOC and optimize its pore structure, leading to both high mechanical properties and excellent water resistance. mdpi.com
Table 4: Effect of Fly Ash and HDTMS on the Water Resistance of MOC
| Sample Composition | Compressive Strength (MPa) - Dry | Compressive Strength (MPa) - After 7 days immersion | Strength Residual Coefficient |
| MOC (Control) | - | - | < 0.2 |
| MOC + 20% Fly Ash | - | - | 0.59 |
| MOC + 20% Fly Ash + 0.5% HDTMS | - | - | 0.79 |
| MOC + 20% Fly Ash + 1% HDTMS | - | - | 0.81 |
| MOC + 20% Fly Ash + 2% HDTMS | - | - | 0.87 |
| MOC + 20% Fly Ash + 3% HDTMS | - | - | 0.91 |
The strength residual coefficient represents the ratio of compressive strength after water immersion to the dry compressive strength, indicating the material's water resistance. The data clearly shows a significant improvement with the addition of HDTMS. mdpi.comresearchgate.net
Nanocomposite Development and Interfacial Adhesion Enhancement
The primary mechanism involves the hydrolysis of the ethoxysilane (B94302) groups in the presence of water to form reactive silanol (B1196071) groups (-Si-OH). These silanols can then condense with hydroxyl groups present on the surface of inorganic fillers like silica (SiO₂), halloysite (B83129) nanotubes (HNTs), or cellulose nanofibrils (CNFs), forming stable covalent Si-O-Si bonds. This process grafts the long, hydrophobic hexadecyl chains onto the filler surface, transforming it from hydrophilic to hydrophobic (organophilic).
This surface functionalization leads to several key benefits in nanocomposite development:
Improved Filler Dispersion: The organophilic surface of the modified nanoparticles prevents their agglomeration within the nonpolar polymer matrix, leading to a more uniform and homogeneous dispersion.
Enhanced Interfacial Adhesion: The long alkyl chains of the this compound can physically entangle and interact with the polymer chains via van der Waals forces, creating a strong bond at the filler-matrix interface.
Reduced Water Absorption: The hydrophobic nature of the grafted silane layer significantly decreases the water uptake of the final composite material.
Creation of Hierarchical Structures: In the fabrication of functional coatings, nanoparticles modified with this compound are used to create specific surface topographies. For instance, in superhydrophobic coatings, modified silica nanoparticles are applied to generate a hierarchical micro/nanoscale roughness, which, combined with the low surface energy of the hexadecyl chains, results in extreme water repellency. researchgate.netmdpi.com
Research has demonstrated the effectiveness of this approach in various systems. For example, hexadecyltrimethoxysilane (HDTMS), a closely related compound, has been used to modify silica nanoparticles for incorporation into a poly(butyl methacrylate) (PBMA) matrix. In this system, the flexible PBMA acts as a low-surface-energy adhesive for the hydrophobic HDTMS-SiO₂ nanoparticles, which primarily serve to increase surface roughness, leading to superhydrophobic properties. ucl.ac.uk Similarly, HDTMS-modified SiO₂ nanoparticles have been used to coat halloysite nanotubes, which are then embedded in a silicone-acrylic emulsion to create durable, fluorine-free superhydrophobic coatings. researchgate.net The emulsion serves to bind the functionalized nanotubes and anchor them to the substrate. researchgate.net
Another study focused on cellulose nanofibrils (CNFs), where the incorporation of silica nanoparticles followed by modification with HDTMS imparted significant nanoroughness. mdpi.com This increased roughness was a key factor in achieving superhydrophobicity, with water contact angles (WCA) reaching up to ~159°. mdpi.com The modification also enhanced the thermal stability of the CNF-based material. mdpi.com
Table 1: Impact of Hexadecyl-Silane Modification on Nanocomposite Properties
| Nanofiller | Polymer Matrix / Binder | Key Improvement | Research Finding |
|---|---|---|---|
| Fumed Silica (SiO₂) | Poly(butyl methacrylate) (PBMA) | Superhydrophobicity | Achieved a water contact angle of 161±1° and a sliding angle of 1°. The silane-modified SiO₂ provided the necessary surface roughness. ucl.ac.uk |
| Halloysite Nanotubes (HNTs) / SiO₂ | Silicone-Acrylic Emulsion | Mechanical Durability & Superhydrophobicity | The emulsion bonded the silane-modified HNTs/SiO₂ particles and anchored them to the substrate, creating a durable water-repellent coating. researchgate.net |
| Silica (SiO₂) | - (Applied to Cotton Fabric) | Superhydrophobicity & Thermal Stability | A one-step coating process provided the treated cotton with excellent superhydrophobicity due to the combination of nanoparticle roughness and the low surface energy from the long-chain alkylsilane. researchgate.net |
| Silica (SiO₂) | Cellulose Nanofibrils (CNFs) | Superhydrophobicity & Surface Roughness | Increased surface roughness from ~49 nm to over 128 nm, enabling a WCA of up to ~159° after silane modification. mdpi.com |
Thin Film Fabrication and Engineering with this compound
This compound is integral to the fabrication of functional thin films, particularly for applications requiring controlled wettability, such as self-cleaning, anti-icing, and anti-corrosion surfaces. The engineering of these films relies on precise control over deposition techniques and a thorough understanding of the relationship between the film's molecular structure and its macroscopic properties.
Deposition Techniques for this compound-Based Thin Films (e.g., Aerosol Assisted Deposition, Dip-Coating)
The choice of deposition technique is critical as it dictates the morphology, thickness, and uniformity of the resulting thin film. Several solution-based methods are employed to deposit this compound, either as a self-assembled monolayer or as part of a composite material.
Aerosol Assisted Deposition (AAD): This technique involves generating a fine mist (aerosol) from a precursor solution, which is then transported by a carrier gas to a heated substrate where the film is formed. AAD has been successfully used to create superhydrophobic composite thin films in a single step. ucl.ac.uk For instance, a solution containing poly(butyl methacrylate) and HDTMS-functionalized silica nanoparticles in toluene (B28343) can be aerosolized and deposited. ucl.ac.uk This method allows for the inherent creation of surface roughness, which is beneficial for achieving superhydrophobicity. ucl.ac.uk
Dip-Coating: A widely used technique where a substrate is immersed in and withdrawn from a coating solution at a constant speed. ossila.com As the substrate is withdrawn, a thin liquid layer adheres to its surface, which then dries through solvent evaporation to form the solid film. ossila.com The final film thickness is influenced by factors such as withdrawal speed, solution viscosity, and solvent evaporation rate. ossila.com The structure of the silicate (B1173343) species within the sol-gel precursor solution significantly impacts the microstructure of the final film. unm.edu For silane-based films, this method is effective for creating uniform self-assembled monolayers on various substrates.
Spray-Coating: This method offers high flexibility for coating large and non-flat surfaces. unibz.it A solution containing the silane or silane-modified particles is atomized into fine droplets and sprayed onto the substrate. ossila.comunibz.it The solvent evaporates either in flight or on the substrate surface, leaving behind a solid film. unibz.it While this technique can produce rougher surfaces compared to spin-coating, it is highly adaptable for industrial-scale applications. unibz.it
Spin-Coating: A standard laboratory technique for producing highly uniform thin films. ossila.com A solution is dispensed onto the center of a substrate, which is then rotated at high speed. Centrifugal force spreads the solution evenly, and the excess is thrown off. The solvent evaporates to leave a thin film. While effective for small, flat substrates, it is less suitable for large-scale production. unibz.it
Table 2: Comparison of Deposition Techniques for Silane-Based Thin Films
| Deposition Technique | Principle | Advantages | Common Applications |
|---|---|---|---|
| Aerosol Assisted Deposition (AAD) | An aerosol of the precursor solution is generated and transported to a heated substrate. ucl.ac.uk | Single-step deposition for composites; inherently creates surface roughness. ucl.ac.uk | Superhydrophobic and self-cleaning coatings. ucl.ac.uk |
| Dip-Coating | Substrate is immersed in and withdrawn from a solution at a controlled speed. ossila.com | Good control over film thickness; suitable for creating uniform monolayers. ossila.comunm.edu | Protective coatings, self-assembled monolayers. ossila.com |
| Spray-Coating | Solution is atomized and sprayed onto the substrate. unibz.it | Scalable for large areas; can coat non-flat surfaces; minimal material waste. ossila.comunibz.it | Large-area hydrophobic coatings, organic electronics. unibz.it |
| Spin-Coating | A solution is spread evenly across a substrate by centrifugal force. ossila.com | Produces highly uniform, high-quality films. unibz.it | Laboratory-scale research, semiconductor device fabrication. ossila.com |
Structure-Property Relationships in this compound Thin Films
The functional properties of thin films derived from this compound are directly governed by their molecular and nanoscale structure. The key relationship lies between the arrangement of the hexadecyl chains and the resulting surface energy, as well as the physical topography of the film and its interaction with liquids.
At the molecular level, the organization of the adsorbed silane molecules is critical. Studies on the closely related hexadecyltrimethoxysilane (HDTMS) adsorbed on silica have shown that the structure of the alkyl chains changes with surface coverage. researchgate.net
At low surface coverage (< 0.6 mg/m²): The alkyl chains are poorly organized and disordered, existing in a liquid-like state. researchgate.net
At high surface coverage (> 0.6 mg/m²): The chains become more ordered and adopt more trans conformations, creating a more crystalline, solid-like layer. This increased orderliness results in a lower surface energy, which is a prerequisite for achieving high hydrophobicity. researchgate.net
The macroscopic properties of the film, especially wettability, are determined by both this molecular-level surface chemistry and the film's physical roughness. The Wenzel and Cassie-Baxter models describe how surface roughness amplifies the inherent hydrophobicity of a material. A film of this compound on a smooth surface might be hydrophobic, but to achieve superhydrophobicity (WCA > 150°), nanoscale roughness is essential.
This roughness is typically introduced by incorporating nanoparticles, as discussed in section 4.2.3. The silane-modified nanoparticles create a hierarchical structure that can trap air pockets beneath a water droplet, leading to a composite solid-air interface. This minimizes the contact between the water and the solid surface, resulting in a very high contact angle and low sliding angle, which facilitates the roll-off of water droplets and imparts self-cleaning properties. mdpi.comucl.ac.uk Research has shown that increasing the surface roughness of a cellulose nanofibril composite by incorporating silica nanoparticles from ~49 nm to ~128 nm was crucial in elevating the water contact angle from ~80° to ~159° after modification with HDTMS. mdpi.com
Therefore, the engineering of this compound thin films involves a dual strategy:
Chemical Control: Ensuring a dense, well-ordered monolayer of the silane to achieve the lowest possible surface energy.
Physical Control: Creating a specific nanoscale or microscale topography to amplify the hydrophobic effect.
The interplay between the packing density of the silane molecules and the physical roughness of the film ultimately dictates its performance as a functional surface. unm.eduresearchgate.net
Advanced Analytical and Spectroscopic Characterization Techniques for Hexadecyltriethoxysilane Systems
Vibrational Spectroscopy for Chemical Bonding and Functional Group Analysis
Vibrational spectroscopy, particularly Fourier Transform Infrared Spectroscopy (FTIR), is a cornerstone technique for analyzing the chemical transformations of hexadecyltriethoxysilane. It is instrumental in monitoring the hydrolysis and condensation reactions that are fundamental to the formation of siloxane films.
During the modification of a surface, such as nano-SiO2, with HDTES, FTIR spectroscopy can confirm the success of the functionalization. The spectra of HDTES-modified materials show characteristic absorption peaks corresponding to the alkyl chain and the siloxane network. For instance, the asymmetric and symmetric C-H stretching vibrations of the –CH2 groups in the hexadecyl chain are typically observed around 2922 cm⁻¹ and 2852 cm⁻¹, respectively, with a bending peak near 1468 cm⁻¹. rsc.org The presence and intensity of these peaks confirm the grafting of the hexadecyl groups onto the surface.
Furthermore, FTIR is used to track the formation of the polysiloxane network. The antisymmetric and symmetric stretching vibrations of Si-O-Si bonds appear in the regions of 1075–1087 cm⁻¹ and 795–804 cm⁻¹, respectively. rsc.org A Si-O-Si bending vibration can also be observed around 460-466 cm⁻¹. The evolution of these bands provides direct evidence of the condensation reaction. Concurrently, a decrease in the intensity of bands associated with Si-OH groups (around 3740 cm⁻¹ for isolated silanols and a broad band around 3525 cm⁻¹ for hydrogen-bonded silanols) indicates their consumption during the formation of the siloxane network. utwente.nl
Two-dimensional Correlation Spectroscopy (2D-COS) offers a more in-depth analysis of spectral data obtained under a specific perturbation, such as temperature change or reaction time. rjeid.comresearchgate.net By spreading the spectral peaks over a second dimension, 2D-COS can reveal subtle changes and correlations between different vibrational modes that are not apparent in one-dimensional spectra. rjeid.comnih.gov This technique can elucidate the sequence of molecular events, for example, distinguishing between the hydrolysis of ethoxy groups and the subsequent condensation of silanol (B1196071) groups during the sol-gel process of HDTES. While specific 2D-COS studies on HDTES are not prevalent in the provided results, the technique's application to similar silane (B1218182) systems demonstrates its potential for providing a deeper understanding of the reaction kinetics and intermolecular interactions. nsf.govnih.gov
Table 1: Characteristic FTIR Peak Assignments for this compound Systems
| Wavenumber (cm⁻¹) | Assignment | Significance |
|---|---|---|
| ~3740 | Isolated Si-OH stretching | Indicates presence of non-hydrogen-bonded silanol groups on a silica (B1680970) surface. utwente.nl |
| ~3525 | Hydrogen-bonded Si-OH stretching | Indicates silanol groups interacting with each other or with adsorbed molecules. utwente.nl |
| ~2922 | Asymmetric C-H stretching of –CH₂ | Confirms the presence of the hexadecyl alkyl chain. rsc.org |
| ~2852 | Symmetric C-H stretching of –CH₂ | Confirms the presence of the hexadecyl alkyl chain. rsc.org |
| ~1468 | C-H bending of –CH₂ | Further evidence of the hexadecyl group. rsc.org |
| 1075–1087 | Antisymmetric Si-O-Si stretching | Indicates the formation of a polysiloxane network. rsc.org |
| 795–804 | Symmetric Si-O-Si stretching | Confirms the polysiloxane backbone structure. rsc.org |
| ~460 | Si-O-Si bending | Provides additional evidence for the siloxane network. rsc.org |
Thermal Analysis for Material Stability and Structural Transitions
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA/TG) and Temperature-Modulated Differential Scanning Calorimetry (TMDSC), are vital for assessing the thermal stability and phase behavior of materials modified with this compound.
Thermogravimetric Analysis (TGA/TG) measures the change in mass of a sample as a function of temperature. For HDTES-coated substrates, TGA can determine the grafting density of the silane and its thermal decomposition profile. The analysis of hexadecyltrimethoxysilane (B103170) (HDTMS), a closely related compound, on silica particles showed that at low surface coverage, the adsorbed molecules decomposed at a slightly higher temperature than the bulk material. acs.org As the amount of adsorbed silane increases into the multilayer region, the decomposition temperature approaches that of the bulk condensed silane. acs.org This indicates that the interaction with the substrate initially enhances thermal stability.
Temperature-Modulated Differential Scanning Calorimetry (TMDSC) provides information about melting and crystallization events. In the study of HDTMS on silica, TMDSC revealed that at very low adsorbed amounts, the silane exhibited a very small enthalpy of melting, consistent with poorly organized, disordered alkyl chains. acs.org As the surface coverage increased, the alkyl chains adopted more ordered, all-trans conformations, and the melting and crystallization enthalpies approached the values of the bulk material. acs.org This transition from a disordered "sub-monolayer" to a more organized, bulk-like structure in the multilayer region is a key insight provided by TMDSC. acs.org
Table 2: Summary of Thermal Analysis Findings for Hexadecyl-Silane Systems on Silica
| Analytical Technique | Observation | Interpretation |
|---|---|---|
| TGA | Decomposition temperature is slightly higher at low surface coverage (<0.6 mg/m²) and approaches bulk value at higher coverage. acs.org | Initial attachment to the silica surface provides enhanced thermal stability. In multilayer regions, the behavior becomes more like the bulk material. acs.org |
| TMDSC | Very small enthalpy of melting at low adsorbed amounts. acs.org | Alkyl chains are initially in a poorly organized, disordered state. acs.org |
| TMDSC | Melting and crystallization enthalpies exponentially approach bulk values as surface coverage increases. acs.org | Adsorbed molecules undergo a structural transition from a disordered state to a more ordered, bulk-like material with increasing coverage. acs.org |
Microscopic and Imaging Techniques for Morphological and Nanostructural Analysis
Microscopic techniques provide direct visualization of the surface morphology and nanostructure of coatings derived from this compound.
Transmission Electron Microscopy (TEM) offers higher resolution imaging and is suitable for visualizing the thickness and conformation of HDTES layers on nanoparticles or thin substrates. It can provide evidence of a core-shell structure when nanoparticles are coated with the silane.
Atomic Force Microscopy (AFM) is a powerful tool for quantifying the nanoscale topography and roughness of HDTES films. AFM can operate in various modes to map surface features with high resolution. It is particularly useful for characterizing self-assembled monolayers (SAMs) of HDTES, providing data on domain formation, film thickness, and surface roughness. This information is critical for correlating the nanostructure of the film with its functional properties, such as hydrophobicity.
X-ray Based Techniques for Elemental Composition and Crystallinity
X-ray based techniques are essential for determining the elemental composition and crystalline nature of this compound coatings.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides quantitative elemental analysis and information about chemical states. XPS analysis of an HDTES-modified surface can confirm the presence of silicon, oxygen, and carbon. High-resolution scans of the Si 2p, O 1s, and C 1s regions can elucidate the chemical bonding environment, distinguishing between Si-O-Si, Si-C, and C-H/C-C bonds. This information is crucial for verifying the formation of the covalent siloxane network on the substrate.
Powder X-ray Diffraction (XRD) is used to investigate the crystallinity of materials. When HDTES is applied to a surface, it can form either an amorphous layer or a more ordered, semi-crystalline structure, particularly at higher surface coverages. In studies of the similar hexadecyltrimethoxysilane on silica, a broad XRD peak was observed at low adsorbed amounts, indicating a disordered, liquid-like arrangement of the alkyl chains. acs.org As the coverage increased, a sharper primary peak emerged, signifying a higher degree of structural organization and a more crystalline, solid-like nature of the alkyl chains. acs.org
Table 3: Summary of X-ray Based Characterization of Hexadecyl-Silane Systems
| Technique | Information Obtained | Typical Findings |
|---|---|---|
| XPS | Elemental composition (Si, O, C) and chemical bonding states. | Confirms the presence of the silane on the surface and provides evidence for the formation of Si-O-Si linkages. |
| XRD | Crystallinity and structural order of the alkyl chains. | At low coverage, a broad peak indicates disordered chains. At higher coverage, a sharper peak suggests increased order and a more crystalline structure. acs.org |
Wettability Assessment for Surface Hydrophobicity
The primary function of this compound is often to impart hydrophobicity to a surface. Water Contact Angle (WCA) measurement is the standard technique for quantifying this property.
A high water contact angle indicates a hydrophobic surface, meaning that water beads up and does not spread out. The long hexadecyl chain of HDTES is nonpolar and water-repellent. When a surface is successfully coated with HDTES, the alkyl chains orient away from the surface, creating a low-energy, hydrophobic interface. WCA measurements are highly sensitive to the quality and uniformity of the HDTES coating. For example, the modification of nano-SiO₂, which is inherently hydrophilic, with hexadecyltrimethoxysilane can dramatically increase the WCA from 25.8° to as high as 170.9°, indicating a transition to a superhydrophobic state. This demonstrates the effectiveness of the silanization process in altering the surface properties.
Table 4: Representative Water Contact Angle (WCA) Data for Surfaces Modified with Hexadecyl-Silanes
| Substrate | Treatment | Before WCA | After WCA | Reference |
|---|---|---|---|---|
| Nano-SiO₂ | Hexadecyltrimethoxysilane (HDTMS) | 25.8° | 170.9° | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in the solid state, is a powerful technique for detailed structural analysis of the polysiloxane network formed from this compound.
Solid-State ¹³C NMR can be used to confirm the presence of the hexadecyl chain and to study its conformation and mobility. Different peaks in the ¹³C NMR spectrum correspond to the various carbon atoms in the alkyl chain and the ethoxy groups. Changes in chemical shifts and peak widths can provide information about the packing and dynamics of the alkyl chains in the final coating.
Solid-State ²⁹Si NMR is especially valuable for characterizing the silicon environment and determining the degree of condensation in the siloxane network. The chemical shifts in ²⁹Si NMR are sensitive to the number of siloxane bridges (Si-O-Si) attached to a silicon atom. This allows for the differentiation and quantification of T-structures:
T¹: A silicon atom bonded to one other silicon atom through an oxygen bridge.
T²: A silicon atom bonded to two other silicon atoms.
T³: A silicon atom fully cross-linked with three other silicon atoms.
By analyzing the relative intensities of the T¹, T², and T³ peaks, researchers can calculate the degree of cross-linking in the HDTES-derived film, which is a critical parameter influencing its mechanical and chemical stability.
Optical Characterization Techniques
Optical techniques are employed to determine properties such as the thickness and refractive index of this compound films.
Ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a surface. It is exceptionally sensitive to the thickness of thin films, often with sub-nanometer resolution. Ellipsometry is ideal for measuring the thickness of HDTES self-assembled monolayers or thin sol-gel coatings, providing crucial data for controlling the coating process and understanding the relationship between film thickness and performance.
UV-Vis Spectroscopy measures the absorption or transmission of ultraviolet and visible light through a sample. For HDTES coatings on transparent substrates like glass, UV-Vis spectroscopy can be used to assess the optical transparency of the film. A high transmittance across the visible spectrum is often a desired property for protective coatings on optical components.
Dynamic Mechanical Analysis (DMA)
Dynamic Mechanical Analysis (DMA) is a powerful technique utilized to characterize the viscoelastic properties of materials by applying an oscillatory force and measuring the material's response. netzsch.comlabwrench.com This method is particularly insightful for analyzing polymer systems, including those modified with this compound (HDTES), to understand how the silane affects the mechanical properties as a function of temperature, time, or frequency. eag.commatec-conferences.org
In the context of HDTES systems, such as coatings, composites, or surface-modified substrates, DMA provides crucial data on the material's stiffness, energy dissipation characteristics, and major thermal transitions like the glass transition temperature (Tg). researchgate.netwikipedia.org The incorporation of HDTES, with its long alkyl chain, can significantly influence the molecular mobility of a polymer matrix. This influence is quantified by measuring key viscoelastic parameters: the storage modulus (E'), the loss modulus (E''), and the tangent delta (tan δ). tainstruments.com
The storage modulus (E') represents the elastic response of the material, indicating its ability to store energy and its stiffness. rheologylab.com For polymer systems treated with HDTES, an increase in the storage modulus below the glass transition temperature can be observed, suggesting that the silane enhances the rigidity of the material.
The loss modulus (E'') signifies the viscous response, or the material's capacity to dissipate energy, often as heat. rheologylab.com Changes in the loss modulus can point to alterations in molecular motion and relaxation processes caused by the presence of the silane.
Tan delta (tan δ) , the ratio of the loss modulus to the storage modulus (E''/E'), is a measure of the material's damping properties. netzsch.comcsbsju.edu The peak of the tan δ curve is frequently used to determine the glass transition temperature (Tg), a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state. wikipedia.org A shift in the Tg to a higher temperature upon adding HDTES can indicate restricted polymer chain mobility due to cross-linking or strong interfacial interactions. mdpi.com Conversely, a shift to a lower temperature might suggest a plasticizing effect.
Research findings from DMA studies on silane-modified systems reveal that the presence of long-chain silanes like HDTES can broaden the glass transition region. researchgate.net This phenomenon suggests an increase in the heterogeneity of the polymer network, where the long alkyl chains create regions with different mobility compared to the bulk polymer. The magnitude and position of the tan δ peak provide information about the extent of interfacial adhesion between the silane layer and the polymer matrix. A lower tan δ peak can imply improved adhesion and a more constrained interface. mdpi.com
The table below summarizes the key parameters measured in a typical DMA experiment and their general interpretation in the context of HDTES-modified systems.
| Parameter | Symbol | Description | General Interpretation for HDTES Systems |
| Storage Modulus | E' | Represents the elastic behavior and stiffness of the material. tainstruments.com | Can increase, indicating enhanced rigidity of the system. |
| Loss Modulus | E'' | Represents the viscous behavior and the material's ability to dissipate energy. tainstruments.com | The peak of this curve is another indicator for the glass transition temperature. pbipolymer.com |
| Tan Delta (Damping Factor) | tan δ | The ratio of loss modulus to storage modulus (E''/E'); indicates damping capacity. netzsch.com | The peak temperature is often taken as the glass transition temperature (Tg). Changes in peak height and position reflect effects on molecular mobility and interfacial adhesion. csbsju.edu |
This analytical approach is crucial for optimizing the formulation of coatings and composites containing this compound to achieve desired mechanical performance, such as improved flexibility, toughness, and thermal stability. researchgate.net
Advanced Applications and Prospective Research Avenues of Hexadecyltriethoxysilane
Biomedical and Pharmaceutical Applications
The unique surface-modifying properties of hexadecyltriethoxysilane are being investigated for their potential utility in the biomedical and pharmaceutical sectors. The ability to precisely control surface chemistry is critical for materials that come into contact with biological systems.
The functionalization of nanocarriers is a key strategy in the development of advanced drug delivery systems, aiming to improve therapeutic efficacy, control drug release, and target specific tissues. Mesoporous silica (B1680970) nanoparticles (MSNs) are prominent nanocarriers due to their high surface area, tunable pore size, and biocompatibility, making them suitable for encapsulating therapeutic agents.
This compound has been used in the synthesis of functionalized MSNs through a one-pot co-condensation method in a water-in-oil emulsion pharmaexcipients.com. In this approach, the this compound is introduced as an organo-substituted silica precursor along with a primary silica source like tetraethylorthosilicate (TEOS). The long, bulky C16 aliphatic chains of the silane (B1218182) become incorporated into the silica structure. However, research indicates that these long alkyl chains, especially at higher concentrations, can interfere with the micellar templating system used to form the pores, potentially disrupting the mesoporous structure and leading to a more heterogeneous material pharmaexcipients.com. This highlights a key challenge: balancing the desired surface hydrophobicity with the need to maintain the structural integrity and high surface area of the nanocarrier, which are crucial for drug loading capacity pharmaexcipients.commdpi.com.
The rationale for incorporating hydrophobic moieties like the hexadecyl group onto a nanocarrier is multifaceted. It can be used to control the release of hydrophobic drugs, improve the nanoparticle's interaction with cell membranes, and enhance the loading of lipophilic therapeutic agents.
Research Findings on Nanocarrier Functionalization
| Nanocarrier Base | Functionalizing Agent | Synthesis Method | Key Finding | Reference |
|---|---|---|---|---|
| Mesoporous Silica Nanoparticles (MSNs) | Hexadecyltrimethoxysilane (B103170) | Co-condensation in w/o emulsion | Successful functionalization achieved, but bulky C16 chains can disrupt the mesoporous structure at higher concentrations. | pharmaexcipients.com |
For any material to be used in biomedical applications, its interaction with biological systems must be benign, exhibiting high biocompatibility and low cytotoxicity. While comprehensive biocompatibility data specifically for this compound are not widely available in public literature, studies on similar organosilane coatings provide valuable insights into their potential biological response.
Organosilane coatings are often applied to biomedical materials to enhance their performance and biocompatibility. For instance, modifying magnesium alloys, which are biodegradable but corrode quickly, with organosilane layers can provide a protective barrier. This allows cells to adhere to a more stable surface, thereby improving cell adhesion compared to the uncoated, corroding metal nih.gov. In some cases, while initial cell adhesion is improved, long-term cell proliferation may require the covalent immobilization of additional bioactive molecules, such as RGD peptides, onto the silane layer nih.gov.
Studies on other silane coupling agents have demonstrated their potential for creating biocompatible surfaces. For example, modifying silicon carbide with amine-terminated silanes has been shown to increase cell viability significantly compared to untreated surfaces researchgate.net. Similarly, a layer-by-layer coating method using aminopropyltriethoxy silane as a linker for silver nanoparticles on titanium was found to have minimal cytotoxicity against murine 3T3 fibroblast cells nih.gov. These findings suggest that silane-based surface modifications can be engineered to be compatible with living cells. The modification of materials with this compound to create hydrophobic surfaces is seen as a desirable trait for biomaterials, as it can mitigate unfavorable cellular reactions and protein adsorption that occur on highly hydrophilic surfaces .
Cytocompatibility Data for Silane-Modified Surfaces
| Substrate | Silane Modifier | Cell Type | Key Biocompatibility Finding | Reference |
|---|---|---|---|---|
| Magnesium Alloy AZ31 | Mixed Organosilanes | Saos-2 (Human Osteosarcoma) | Organosilane coatings provided a stable surface, leading to 15-38 times more adherent cells than the uncoated control. | nih.gov |
| Titanium | Aminopropyltriethoxy silane | 3T3 (Murine Fibroblast) | The silane-linked silver nanoparticle coating exhibited minimal cytotoxicity, which did not vary significantly with coating thickness. | nih.gov |
| Silicon Carbide (6H-SiC) | APTES (Aminopropyl)triethoxysilane | Not Specified | APTES-modified surfaces showed up to an 8x increase in cell viability compared to untreated surfaces. | researchgate.net |
The long-term success of implantable medical devices, such as orthopedic and dental implants, is critically dependent on their surface properties. Surface engineering aims to modify these surfaces to enhance positive biological responses like osseointegration (the direct bonding of bone to the implant) and to prevent adverse events such as bacterial colonization and infection mdpi.comnih.gov.
An ideal implant surface should promote tissue integration while resisting bacterial adhesion mdpi.com. Numerous strategies are employed to achieve this, including altering surface topography (roughness), chemistry, and energy nih.govnih.gov. Common modifications involve coating titanium implants with bioactive materials like hydroxyapatite or functionalizing them with biomolecules that promote cell attachment nih.govnih.govmdpi.com.
Within this context, creating hydrophobic surfaces represents one approach to altering the bio-interface. The modification of biomaterials, such as silk, with this compound is pursued to develop hydrophobic surfaces that may also possess antibacterial properties . The rationale is that controlling the surface wettability can help mitigate the non-specific adsorption of proteins and subsequent cellular reactions that can be unfavorable . While much of the focus in implantology is on hydrophilic surfaces to promote osseointegration, hydrophobic coatings are being explored for their potential to reduce bacterial adhesion and biofilm formation, which is a major cause of implant failure researchgate.net. The application of this compound could therefore be a targeted strategy for specific devices where preventing microbial colonization is a primary concern.
Environmental and Energy Applications
The pronounced hydrophobicity imparted by this compound makes it a valuable compound for applications in environmental remediation and energy conservation, particularly in technologies that rely on the control of surface interactions with water.
The separation of oil from water is a critical global challenge, driven by industrial wastewater treatment needs and the remediation of oil spills. Materials with special wettability—specifically, those that are both superhydrophobic (water-repelling) and superoleophilic (oil-attracting)—are highly effective for this purpose. This compound is instrumental in fabricating such materials.
By grafting this compound onto various substrates with inherent micro/nanoscale roughness, it is possible to create surfaces that allow oil to pass through while completely repelling water. Common substrates for this modification include:
Stainless Steel Mesh: When treated with this compound, stainless steel mesh becomes superhydrophobic and can be used for gravity-driven oil/water separation with high efficiency.
Cotton: Raw cotton can be modified to become a superabsorbent for oils and organic solvents, absorbing many times its own weight while repelling water.
Cellulose (B213188) Composites: All-cellulose composites treated with this compound and silica nanoparticles have demonstrated water contact angles exceeding 159°, indicating superhydrophobicity researchgate.net.
These modified materials have demonstrated high separation efficiencies, often above 95%, for various oil-water mixtures. They are reusable and represent a cost-effective and environmentally friendly alternative to traditional separation methods.
Performance of HDTES-Modified Materials in Oil/Water Separation
| Substrate Material | Achieved Water Contact Angle | Application | Key Performance Metric | Reference |
|---|---|---|---|---|
| All-Cellulose Composite (ACC) | 144.1° | Hydrophobic Surface Coating | Demonstrated significant water repellency. | researchgate.net |
| ACC with Silica Nanoparticles | 159.3° | Superhydrophobic Surface Coating | Achieved superhydrophobicity due to hierarchical roughness. | researchgate.net |
Silica aerogels are remarkable materials known for their extremely low thermal conductivity, making them superinsulators. Their structure consists of a highly porous, three-dimensional network of silica, with up to 99.8% of their volume being air. However, pristine silica aerogels are inherently hydrophilic due to the presence of surface silanol (B1196071) (Si-OH) groups. This is a major drawback, as the adsorption of water into the nanoporous network leads to a dramatic increase in thermal conductivity, destroying their insulating properties.
To ensure their long-term stability and performance, silica aerogels must be made hydrophobic. This compound is used as a surface modifying agent in the sol-gel process of creating these aerogels. During synthesis, the triethoxysilane groups hydrolyze and co-condense with the primary silica precursor (like TEOS), while the long hexadecyl chains are oriented into the pores and onto the surface of the silica framework.
This modification effectively replaces the hydrophilic silanol groups with nonpolar, water-repellent alkyl chains. The resulting aerogel becomes permanently hydrophobic, preventing water ingress and preserving its exceptional thermal insulation capabilities. This technology is crucial for developing high-performance insulation for applications in building energy conservation, aerospace, and industrial pipelines.
Development of Recyclable and Sustainable Coating Materials
The pursuit of environmentally friendly coating materials has led to significant research into sustainable and recyclable options. This compound has emerged as a key component in the development of such coatings, particularly in rendering renewable materials like cellulose nanofibrils (CNFs) suitable for water-resistant applications. CNFs are derived from abundant natural resources, making them a highly sustainable choice. However, their inherent hydrophilicity, due to a high density of hydroxyl groups, has limited their application in moisture-sensitive environments. nih.govsemanticscholar.org
Recent studies have demonstrated that the surface modification of CNFs with this compound can overcome this limitation. By grafting this compound onto CNF or CNF/silica nanocomposite surfaces, a hydrophobic layer is created. The long alkyl chain of this compound is primarily responsible for imparting this water-repellent property. nih.govresearchgate.net
A notable advancement in this area involves the use of silica nanoparticles in conjunction with this compound to enhance the hydrophobicity of CNF-based materials. The addition of silica nanoparticles increases the surface roughness of the CNF composite, which in turn amplifies the hydrophobic effect of the this compound coating. nih.govresearchgate.net This approach has successfully led to the creation of superhydrophobic surfaces with water contact angles (WCAs) exceeding 150°. nih.govresearchgate.netmdpi.com
The recyclability of these materials is a key advantage. The silica nanoparticles adsorbed on the CNFs can be desorbed in a water-based solution, facilitating the recycling of the material. mdpi.com This positions this compound-modified CNF composites as a promising alternative to petroleum-based plastics for various applications, including packaging films, coatings, and sponges. mdpi.com
The thermal stability of these sustainable coatings has also been investigated. The incorporation of silica nanoparticles not only enhances hydrophobicity but also improves the thermal degradation temperature of the CNF composites. mdpi.com
| Material | Water Contact Angle (WCA) | Key Findings |
| This compound-modified Cellulose Nanofibrils (CNFs) | ~80° | Provides basic hydrophobicity to the sustainable CNF material. nih.govresearchgate.net |
| This compound-modified CNF/silica nanocomposites | Up to ~159° | Achieves superhydrophobicity due to increased surface roughness from silica nanoparticles. nih.govresearchgate.net |
| This compound and ferroferric oxide modified ethyl cellulose sponges | >150° | Demonstrates the versatility of this compound in creating superhydrophobic biopolymer-based materials. mdpi.com |
| This compound modified bamboo leaf cellulose nanofibers | Up to 141° | Shows the potential of using agricultural waste as a source for sustainable hydrophobic coatings. researchgate.net |
Corrosion Inhibition and Anti-Fouling Strategies
This compound plays a role in advanced strategies for corrosion inhibition and anti-fouling, primarily through its ability to create hydrophobic and barrier coatings. The fundamental mechanism of corrosion inhibition by silane coatings involves the formation of a dense, cross-linked siloxane film on the metal surface. This film acts as a physical barrier, restricting the transport of corrosive species like water, oxygen, and chlorides to the metal substrate. chemrevlett.comresearchgate.net
The process begins with the hydrolysis of the ethoxy groups of this compound in the presence of water to form reactive silanol groups (Si-OH). These silanol groups can then condense with each other to form a stable Si-O-Si network and can also form covalent bonds (Si-O-Me) with the hydroxyl groups present on the metal surface, leading to excellent adhesion and a durable protective layer. researchgate.net The long hexadecyl alkyl chain of the molecule provides a significant hydrophobic character to the coating, further enhancing its ability to repel water and prevent corrosion.
In the context of anti-fouling, the low surface energy and hydrophobicity imparted by this compound are crucial. Fouling organisms have more difficulty adhering to hydrophobic surfaces compared to hydrophilic ones. Slippery liquid-infused porous surfaces (SLIPS), which can be created using alkoxysilanes, have shown great potential in preventing biofouling. acs.org While research on this compound specifically for anti-fouling is ongoing, the principles of using long-chain alkoxysilanes to create fouling-resistant surfaces are well-established. acs.org The low adhesion of organisms to these surfaces facilitates their removal by gentle water flow, contributing to the anti-fouling effect.
| Property | Mechanism/Effect of this compound |
| Corrosion Inhibition | Forms a dense, cross-linked siloxane barrier on the metal surface. chemrevlett.comresearchgate.net Covalent bonding (Si-O-Me) with the metal substrate enhances adhesion. researchgate.net The hydrophobic hexadecyl chain repels water. |
| Anti-Fouling | Creates a low surface energy and hydrophobic surface that hinders the attachment of fouling organisms. acs.org Can be used to create slippery surfaces that facilitate the removal of adhered organisms. acs.org |
Development of Superhydrophobic and Self-Cleaning Surfaces Using this compound
This compound is extensively utilized in the fabrication of superhydrophobic and self-cleaning surfaces. A superhydrophobic surface is characterized by a water contact angle (WCA) greater than 150° and a low sliding angle (typically less than 10°). researchgate.netemerginginvestigators.org This combination of properties allows water droplets to form nearly perfect spheres that easily roll off the surface, picking up dirt and contaminants in the process, a phenomenon known as the "lotus effect." mdpi.com
The creation of such surfaces relies on two key factors: low surface energy and a hierarchical micro/nano-scale surface roughness. researchgate.net this compound provides the low surface energy due to its long, non-polar C16 alkyl chain. The surface roughness is typically achieved by incorporating nanoparticles, such as silica (SiO2) or titania (TiO2), into the coating formulation or by etching the substrate. researchgate.netmdpi.com
When applied to a roughened surface, this compound forms a thin, covalently bonded layer that renders the surface extremely water-repellent. Research has demonstrated the successful application of this compound-based coatings on a variety of substrates, including textiles, glass, and metals, to achieve superhydrophobicity. researchgate.netresearchgate.net
For instance, polyester fabrics treated with a combination of titanium oxyfluoride (TiOF2) and this compound have exhibited excellent self-cleaning properties, with a WCA of 161° and a roll-off angle of 6°. mdpi.comresearchgate.net Similarly, durable and fluorine-free superhydrophobic coatings have been developed using this compound-modified silica nanoparticles embedded in a polymer matrix. researchgate.net These coatings have shown remarkable robustness, maintaining their superhydrophobicity after various mechanical stress tests. researchgate.net
The durability of superhydrophobic coatings is a critical factor for their practical application. While the micro/nano structures required for superhydrophobicity can be fragile, research is ongoing to improve their mechanical resistance. chemrxiv.orgbiolinscientific.comnih.gov
| Substrate/Method | Water Contact Angle (WCA) | Sliding Angle (SA) / Roll-off Angle | Key Findings |
| Polyester fabric with TiOF2 and this compound | 161° | 6° | Creates a self-cleaning fabric with both superhydrophobic and photocatalytic properties. mdpi.comresearchgate.net |
| Cellulose Nanofibrils/Silica nanocomposites with this compound | ~159° | Not specified | Produces a recyclable and eco-friendly superhydrophobic material. researchgate.net |
| Halloysite (B83129) nanotubes/SiO2 with this compound in a polymer film | Not specified | Not specified | Results in a durable, fluorine-free superhydrophobic coating. researchgate.net |
Enhancement of Mechanical and Thermomechanical Properties in Advanced Materials
This compound is also investigated for its potential to enhance the mechanical and thermomechanical properties of advanced materials, particularly polymer composites. As a coupling agent, it can improve the interfacial adhesion between inorganic fillers (like silica) and a polymer matrix. This enhanced adhesion allows for more effective stress transfer from the polymer matrix to the filler, which can lead to improvements in properties such as tensile strength and flexural modulus.
While specific data on the mechanical enhancement by this compound is part of ongoing research, the principle is based on the dual functionality of the silane molecule. The ethoxy groups can react with the surface of inorganic fillers, while the long hexadecyl chain can physically entangle with the polymer matrix, improving compatibility and adhesion. Studies on other long-chain silanes have shown that they can confer better mechanical properties, particularly higher flexural strength, to resin composites compared to shorter-chain silanes. researchgate.net
In terms of thermomechanical properties, this compound can influence the thermal stability of materials. Thermogravimetric analysis (TGA) is a common technique used to assess thermal stability by measuring the change in mass of a material as a function of temperature. nasa.govmdpi.com
Research on this compound adsorbed on silica particles has provided insights into its thermal behavior. At low surface coverages, the decomposition temperature of this compound is slightly higher than in its bulk form. As the amount of adsorbed this compound increases, the decomposition temperature approaches that of the bulk material. researchgate.net This suggests that the interaction with the silica surface can have a stabilizing effect.
| Material System | Property Enhanced | Method of Analysis | Findings |
| This compound on Silica | Thermal Stability | Thermogravimetric Analysis (TGA) | At low coverages, HDTMS decomposition temperature is slightly elevated compared to bulk. researchgate.net |
| Cellulose Nanofibril/Silica Composites with this compound | Thermal Stability | Thermogravimetric Analysis (TGA) | The degradation temperature of the composite is increased. mdpi.com |
Environmental Fate and Impact of Hexadecyltriethoxysilane
Degradation Pathways in Environmental Compartments (e.g., Soil, Water)
The primary degradation pathway for Hexadecyltriethoxysilane in environmental compartments such as soil and water is initiated by the hydrolysis of its ethoxy groups. This reaction is a key feature of alkoxysilanes when they come into contact with moisture gesamp.orgsigmaaldrich.com.
In the presence of water, the silicon-oxygen-carbon (Si-O-C) bonds of the ethoxy groups are cleaved, leading to the formation of ethanol (B145695) and a reactive silanetriol intermediate (Hexadecylsilanetriol). This initial hydrolysis step can be represented as follows:
C₁₆H₃₃Si(OC₂H₅)₃ + 3H₂O → C₁₆H₃₃Si(OH)₃ + 3C₂H₅OH
The resulting Hexadecylsilanetriol is unstable and readily undergoes self-condensation reactions, where the silanol (B1196071) (Si-OH) groups react with each other to form stable siloxane bonds (Si-O-Si). This process releases water and leads to the formation of larger, cross-linked oligomeric and polymeric structures zmsilane.com. These structures can range from dimers and trimers to more complex, three-dimensional resinous networks.
In soil, this process is often catalyzed by the mineral components, particularly clays (B1170129) gesamp.orgdss.go.th. The ultimate fate of the silicon-containing portion of the molecule is its incorporation into these inert polysiloxane structures, which are similar in composition to naturally occurring silicates. The hexadecyl group (C₁₆H₃₃), which is attached to the silicon atom via a stable silicon-carbon bond, remains intact during this initial abiotic degradation phase zmsilane.com. The long alkyl chain may subsequently undergo slow biodegradation.
The other initial product, ethanol, is readily biodegradable in both soil and aquatic environments.
| Stage | Process | Reactant(s) | Primary Product(s) | Environmental Compartment | Notes |
|---|---|---|---|---|---|
| 1: Initial Abiotic Degradation | Hydrolysis | This compound, Water | Hexadecylsilanetriol, Ethanol | Soil, Water | Rapid reaction in the presence of moisture; rate is pH-dependent researchgate.net. |
| 2: Abiotic Transformation | Condensation | Hexadecylsilanetriol | Oligomeric and Polymeric Hexadecylpolysiloxanes, Water | Soil, Sediment | Forms stable, inert siloxane (Si-O-Si) networks. |
| 3: Biotic Degradation | Biodegradation | Ethanol | Carbon Dioxide, Water | Soil, Water | Ethanol is readily consumed by microorganisms. |
| 4: Long-Term Biotic Degradation | Biodegradation | Hexadecyl group (on polysiloxane) | Potential for slow oxidation | Soil, Sediment | The C-Si bond is stable, but the long alkyl chain is structurally similar to fatty acids and may be slowly degraded by microorganisms over time unit.no. |
Adsorption and Desorption Behavior in Environmental Matrices
The adsorption and desorption behavior of a chemical dictates its mobility and bioavailability in the environment ecetoc.orgnih.gov. This compound's structure, featuring a long, nonpolar C16 alkyl chain, renders it highly hydrophobic (water-repelling) sigmaaldrich.com. This characteristic strongly influences its interaction with environmental matrices like soil and sediment.
Adsorption: The primary mechanism for adsorption is hydrophobic partitioning, where the nonpolar hexadecyl chain avoids contact with water by associating with the organic matter in soil. This process is generally rapid ecetoc.org. Once adsorbed, the hydrolysis and condensation reactions described in the previous section would likely occur on the surface of soil particles, effectively binding the molecule to the matrix as an inert polysiloxane coating.
Desorption: Desorption, the process of a chemical releasing from a solid matrix back into the water phase, is expected to be very slow and limited for this compound and its polysiloxane products mdpi.com. The strong hydrophobic interactions and the subsequent formation of stable, cross-linked siloxane networks on particle surfaces result in nearly irreversible binding. This low desorption potential significantly reduces the likelihood of the compound leaching into groundwater or becoming bioavailable to aquatic organisms. The process is often characterized by hysteresis, where the chemical is more strongly retained by the soil than predicted by initial adsorption data nih.gov.
The expected partitioning behavior in different environmental matrices is summarized below.
| Environmental Matrix | Organic Carbon Content | Expected Adsorption Potential | Expected Mobility/Leaching Potential | Governing Factor(s) |
|---|---|---|---|---|
| Sandy Soil | Low | Moderate | Low to Moderate | Hydrophobicity; lower surface area limits total adsorption. |
| Silt/Loam Soil | Moderate | High | Very Low | High hydrophobicity and partitioning to organic matter. |
| Clay Soil | Variable | Very High | Very Low | High surface area and potential for interaction with clay surfaces ecetoc.org. |
| Sediment | High | Very High | Negligible | Strong partitioning to rich organic matter. |
Hydrolysis and Biodegradation Studies in Environmental Contexts
Hydrolysis: As the key initial step in its environmental degradation, hydrolysis is critical to the fate of this compound. The rate of hydrolysis for alkoxysilanes is highly dependent on environmental conditions, particularly pH and the presence of catalysts researchgate.net.
Effect of pH: The hydrolysis of silanes is catalyzed by both acids and bases. The reaction is generally slowest at a neutral pH of around 7 and increases under acidic or alkaline conditions researchgate.net. Therefore, in acidic forest soils or alkaline agricultural soils, the initial hydrolysis of this compound would be faster than in neutral pH aquatic environments.
Formation of Products: Hydrolysis replaces the ethoxy groups with hydroxyl (silanol) groups zmsilane.com. The resulting silanols are highly reactive and condense to form siloxane polymers. This process is abiotic and is the dominant transformation pathway for the molecule upon contact with water.
Biodegradation: Biodegradation involves the breakdown of a substance through the enzymatic action of microorganisms mdpi.com. The biodegradability of this compound and its degradation products is a tale of two parts: the silicon-based portion and the organic alkyl chain.
Silicon-Carbon Bond: The bond between the hexadecyl carbon chain and the silicon atom is generally resistant to microbial attack. There is no evidence to suggest that the C-Si bond is readily cleaved by common microorganisms in the environment zmsilane.com.
Hexadecyl Chain: The long C16 alkyl chain is structurally analogous to naturally occurring fatty acids. Unsubstituted linear alkyl chains are known to be susceptible to aerobic biodegradation by microorganisms unit.no. Abiotic degradation processes, such as hydrolysis and condensation, are expected to precede biodegradation rsc.org. Once the this compound has hydrolyzed and condensed into a polysiloxane matrix on a soil particle, the long alkyl chains extending from the surface may be slowly broken down by microbial enzymatic action over extended periods.
Ethanol: The ethanol released during hydrolysis is a simple alcohol that serves as an excellent carbon source for a wide variety of microorganisms and is considered readily biodegradable gesamp.org.
Q & A
Q. What are the key chemical properties of hexadecyltriethoxysilane (HDTES) that influence its reactivity in surface modification reactions?
HDTES (C22H48O3Si, MW 388.70) is a long-chain alkyltrialkoxysilane with a hydrophobic hexadecyl group and three ethoxy substituents. Its reactivity stems from the hydrolysis of ethoxy groups (-OCH2CH3) under acidic or basic conditions, forming silanol (-Si-OH) intermediates that condense with hydroxyl-rich surfaces (e.g., SiO2, geopolymers) . The hexadecyl chain imparts hydrophobicity, making HDTES ideal for creating water-repellent coatings. Key experimental parameters include pH, temperature, and solvent polarity, which affect hydrolysis kinetics and monolayer formation .
Q. How do hydrolysis conditions (e.g., pH, catalyst) affect the grafting efficiency of HDTES on inorganic substrates?
Hydrolysis of HDTES is typically catalyzed by acids (e.g., HCl) or bases (e.g., NH3). Acidic conditions (pH 3–5) favor controlled hydrolysis, reducing premature condensation and ensuring uniform silanol formation. For geopolymer composites, a 1:10 molar ratio of HDTES to tetraethoxysilane (TEOS) in acidic ethanol/water (pH 4) achieves optimal covalent bonding with surface -OH groups, as confirmed by FTIR and contact angle measurements (>120°) . Excess water or high pH (>9) accelerates condensation, leading to particle aggregation and reduced coating durability .
Advanced Research Questions
Q. What methodologies are effective in optimizing HDTES-based superhydrophobic coatings for enhanced mechanical durability?
Advanced formulations combine HDTES-modified palygorskite (MPAL) nanoparticles with polydimethylsiloxane (PDMS) to create hierarchical micro-/nanostructures. For example:
- Step 1: MPAL synthesis via HDTES grafting (2 wt% in hexane, 60°C, 6 h) to ensure dispersibility .
- Step 2: Blend MPAL with PDMS (10:1 ratio) and perfluorinated wax (PFW) to enhance abrasion resistance.
- Step 3: Spray-coat on substrates and cure at 120°C.
Durability is assessed via sandpaper abrasion (500 cycles under 100 g load) and water jet tests (20 kPa for 1 h). Coatings retain hydrophobicity (contact angle >150°) due to self-healing via HDTES migration to damaged sites .
Q. How can HDTES-functionalized nanoparticles be integrated into biomedical devices for radiological monitoring?
HDTES-coated tantalum oxide (TaOx) nanoparticles are synthesized by refluxing TaOx with HDTES in toluene (1:3 molar ratio, 110°C, 24 h). The hydrophobic layer prevents nanoparticle aggregation in polymeric matrices (e.g., PDMS). These composites exhibit radiopacity under X-ray imaging while maintaining biocompatibility. Critical parameters include silane concentration (≥5 wt% for uniform coating) and sonication time (30 min) to ensure dispersion .
Q. What experimental strategies resolve contradictions in HDTES efficacy across different studies on geopolymer hydrophobization?
Discrepancies often arise from variations in substrate porosity and curing protocols. Researchers should:
- Characterize Substrates: Use mercury intrusion porosimetry to quantify pore size distribution. HDTES performs poorly on macropores (>50 nm) due to insufficient penetration .
- Optimize Curing: Stepwise curing (50°C for 12 h, then 80°C for 6 h) ensures complete polycondensation without cracking.
- Validate with Dual Tests: Combine water absorption (ASTM C642) and contact angle measurements. A 20% reduction in water absorption with contact angles >110°C confirms efficacy .
Methodological Challenges and Solutions
Q. How can researchers balance hydrophobicity and mechanical strength when designing HDTES-polymer composites?
- Dopant Optimization: Incorporate 1–5 wt% HDTES into epoxy or PDMS. Higher concentrations (>10 wt%) induce phase separation, reducing tensile strength.
- Crosslinking Agents: Add tetraethyl orthosilicate (TEOS, 2 wt%) to enhance crosslinking density.
- Mechanical Testing: Perform nanoindentation to map hardness (0.5–1.5 GPa) and elastic modulus (2–5 GPa) across the composite .
Q. What statistical approaches are recommended for analyzing variability in HDTES coating performance?
- Design of Experiments (DoE): Use response surface methodology (RSM) to model interactions between HDTES concentration, hydrolysis time, and curing temperature.
- ANOVA: Compare contact angle means across batches (α = 0.05) to identify significant outliers.
- Weibull Analysis: Predict coating lifetime under environmental stress (e.g., UV exposure) using failure rate data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
